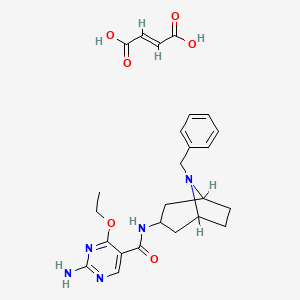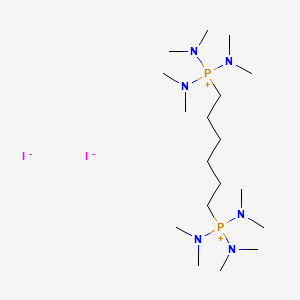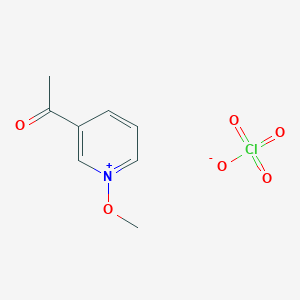
3-Acetyl-1-methoxypyridin-1-ium perchlorate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Acetyl-1-methoxypyridin-1-ium perchlorate is a chemical compound that belongs to the class of pyridinium salts. Pyridinium salts are known for their diverse applications in various fields, including pharmaceuticals, materials science, and organic synthesis. This compound is characterized by the presence of an acetyl group and a methoxy group attached to the pyridinium ring, along with a perchlorate anion.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Acetyl-1-methoxypyridin-1-ium perchlorate typically involves the reaction of 3-acetylpyridine with methanol in the presence of a strong acid, such as perchloric acid. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by the addition of the perchlorate anion. The reaction conditions usually involve refluxing the mixture at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to achieve high yields and purity. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time.
Analyse Chemischer Reaktionen
Types of Reactions
3-Acetyl-1-methoxypyridin-1-ium perchlorate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The acetyl and methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often require catalysts and specific solvents to facilitate the exchange of functional groups.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine derivatives with higher oxidation states, while reduction may produce compounds with lower oxidation states.
Wissenschaftliche Forschungsanwendungen
3-Acetyl-1-methoxypyridin-1-ium perchlorate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other pyridinium salts.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications in treating various diseases.
Industry: It is used in the production of materials with specific properties, such as ionic liquids and catalysts.
Wirkmechanismus
The mechanism of action of 3-Acetyl-1-methoxypyridin-1-ium perchlorate involves its interaction with molecular targets and pathways in biological systems. The compound can interact with enzymes and receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Acetyl-1-methylpyrrole: Similar in structure but lacks the methoxy group.
1-Acetyl-3-methylpiperidine: Contains a piperidine ring instead of a pyridinium ring.
Pyridinium perchlorate: Lacks the acetyl and methoxy groups.
Uniqueness
3-Acetyl-1-methoxypyridin-1-ium perchlorate is unique due to the presence of both acetyl and methoxy groups on the pyridinium ring, which imparts specific chemical and biological properties
Eigenschaften
CAS-Nummer |
76856-85-4 |
|---|---|
Molekularformel |
C8H10ClNO6 |
Molekulargewicht |
251.62 g/mol |
IUPAC-Name |
1-(1-methoxypyridin-1-ium-3-yl)ethanone;perchlorate |
InChI |
InChI=1S/C8H10NO2.ClHO4/c1-7(10)8-4-3-5-9(6-8)11-2;2-1(3,4)5/h3-6H,1-2H3;(H,2,3,4,5)/q+1;/p-1 |
InChI-Schlüssel |
PIYLCECVBPMNJI-UHFFFAOYSA-M |
Kanonische SMILES |
CC(=O)C1=C[N+](=CC=C1)OC.[O-]Cl(=O)(=O)=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-{3-[2-Chloro-4-(trifluoromethyl)phenoxy]phenyl}-N'-methylurea](/img/structure/B14451103.png)
![(3R)-3-[(Oxan-2-yl)oxy]butan-1-ol](/img/structure/B14451117.png)
![3-{[2-Chloro-4-(trifluoromethyl)phenyl]sulfanyl}aniline](/img/structure/B14451124.png)
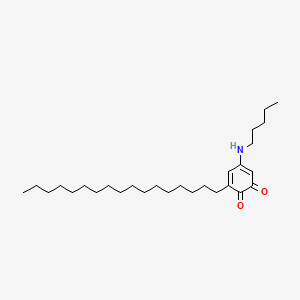
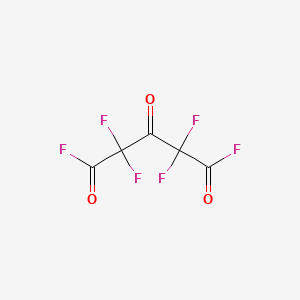
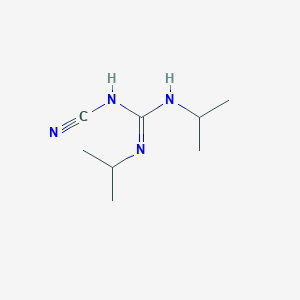


![[(Methylphosphanediyl)di(propane-3,1-diyl)]bis(diphenylphosphane)](/img/structure/B14451163.png)
![1,5,9,10-tetrazatricyclo[5.3.0.02,5]deca-2,6,8-triene](/img/structure/B14451165.png)

